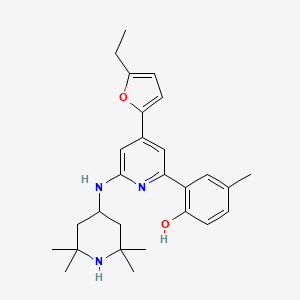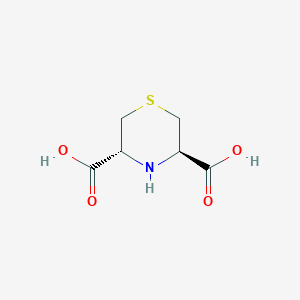
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole (CFO) is a synthetic organic compound that is widely used in scientific research for its unique properties and wide range of applications. CFO is a heterocyclic compound, which means it contains two or more different types of atoms in its cyclic structure. It is an aromatic compound, meaning it contains an aromatic ring, and it is also a heteroaromatic compound, meaning it contains two or more different types of atoms in its aromatic ring. CFO has been used in a variety of scientific applications, including drug design, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is not well understood. However, it is believed that 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole acts as an inhibitor of certain enzymes, such as proteases and phosphatases. In addition, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole has been shown to bind to certain proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole has been shown to bind to certain proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its wide range of applications. 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole can be used in a variety of scientific applications, including drug design, materials science, and biochemistry. In addition, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is relatively easy to synthesize, and it is relatively stable and non-toxic. However, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. In addition, further research could be done on the synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole and its applications in materials science and drug design. Finally, further research could be done on the solubility of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole in water and other solvents, in order to make it more suitable for use in experiments.
Applications De Recherche Scientifique
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole has been widely used in scientific research, due to its unique properties and wide range of applications. 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole has been used in materials science, as an additive to polymers to improve their properties. It has also been used in drug design, as a building block for the synthesis of various pharmaceutical compounds. In addition, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole has been used in biochemistry and molecular biology, as a tool for studying enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVIHHHWOQCWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
601484-33-7 | |
| Record name | 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2660349.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2660353.png)
![5-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2660355.png)

![1-(2-(diethylamino)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2660358.png)
![3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea](/img/structure/B2660359.png)
![[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2660360.png)


![3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine](/img/structure/B2660368.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660369.png)
